1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol
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Overview
Description
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol is a complex organic compound that features a unique structure combining a benzodioxin ring, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane . This intermediate can then be further functionalized to introduce the piperidine and phenyl groups through a series of nucleophilic substitution and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The benzodioxin ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler compound with a similar benzodioxin ring structure.
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine Monohydrochloride: A related compound with a piperazine ring instead of a piperidine ring.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): Another compound with a benzodioxin ring and a ketone functional group.
Uniqueness
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol is unique due to its combination of a benzodioxin ring, a piperidine ring, and a phenyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
62590-26-5 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C20H23NO3/c22-20(16-6-2-1-3-7-16)10-12-21(13-11-20)14-17-15-23-18-8-4-5-9-19(18)24-17/h1-9,17,22H,10-15H2 |
InChI Key |
QAWRUQMKWRUBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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